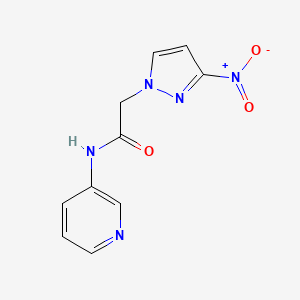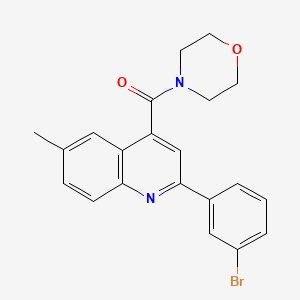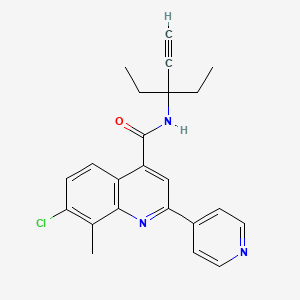
N-(2-ethoxyphenyl)-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide
描述
N-(2-ethoxyphenyl)-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups
准备方法
The synthesis of N-(2-ethoxyphenyl)-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the pyridine ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated quinoline.
Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the quinoline-pyridine intermediate.
Formation of the carboxamide group: This final step typically involves the reaction of the intermediate with an amine derivative under dehydrating conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
化学反应分析
N-(2-ethoxyphenyl)-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include halogens, strong acids and bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-(2-ethoxyphenyl)-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.
Materials Science: Due to its aromatic structure, this compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions, providing insights into cellular processes.
Pharmaceutical Development: This compound serves as a lead compound for the development of new drugs, with modifications to its structure leading to improved efficacy and reduced side effects.
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting cellular processes. It may also interact with receptors on the cell surface, modulating signal transduction pathways. The exact pathways involved depend on the specific biological context and the target cells or tissues.
相似化合物的比较
N-(2-ethoxyphenyl)-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide can be compared with other similar compounds, such as:
N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide: This compound has a similar ethoxyphenyl group but differs in its overall structure and functional groups.
Indole derivatives: These compounds share some structural similarities and are also studied for their biological activities.
Quinoline derivatives: These compounds have a quinoline core and are explored for their medicinal properties.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields of research.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-3-29-22-10-5-4-9-20(22)27-24(28)19-15-21(17-11-13-25-14-12-17)26-23-16(2)7-6-8-18(19)23/h4-15H,3H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFUZUJCPJNTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-chloro-4-nitrobenzamide](/img/structure/B3500242.png)

![N-{1-[(4-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE](/img/structure/B3500252.png)

![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B3500260.png)
![2-{[1,3-dimethyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3500264.png)
![methyl 3-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]propanoate](/img/structure/B3500271.png)
![12,12-dimethyl-5-methylsulfanyl-3-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B3500272.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500290.png)

![6-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B3500295.png)
![2-(3,4-dimethoxyphenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B3500309.png)

![N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500319.png)
